molecular formula C2H3N5O2 B14697466 1-Methyl-5-nitro-1H-tetrazole CAS No. 26621-42-1

1-Methyl-5-nitro-1H-tetrazole

Cat. No.: B14697466
CAS No.: 26621-42-1
M. Wt: 129.08 g/mol
InChI Key: BRQHIYFWWHUEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Tetrazole Derivatives in Advanced Materials Science and Energetic Compounds

Tetrazole derivatives are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This high nitrogen content is a key determinant of their unique properties and wide-ranging applications. nih.govthieme-connect.com In materials science, tetrazoles are utilized in the synthesis of metal-organic frameworks (MOFs) for gas storage, as ligands in coordination chemistry, and in the development of novel polymers. lifechemicals.comnih.gov

Their high nitrogen content also makes them inherently energetic, releasing a large amount of energy and the environmentally benign dinitrogen gas upon decomposition. rsc.orgmdpi.com This has led to extensive research into their use as energetic materials, including explosives and propellants. nih.govacs.org Scientists are particularly interested in developing tetrazole-based compounds that offer a favorable balance between high energy density and low sensitivity to external stimuli like impact and friction. rsc.org The introduction of energetic functionalities, such as nitro groups (-NO2), to the tetrazole ring is a common strategy to enhance their energetic performance. researchgate.net

Specific Research Focus on 1-Methyl-5-nitro-1H-tetrazole within the Tetrazole Class

Within the diverse family of tetrazoles, this compound stands out as a subject of specific academic inquiry. The presence of both a methyl group and a nitro group on the tetrazole ring imparts a unique combination of properties that researchers have sought to understand and characterize. The nitration of methylated aminotetrazoles is a key synthetic route to this and related compounds. sciencemadness.org

Research on this compound has focused on its synthesis, structural characterization, and the evaluation of its energetic properties. sciencemadness.org The goal is to understand how the interplay between the methyl and nitro substituents influences its stability, density, and energetic output. This specific compound serves as a model for studying the effects of different functional groups on the performance of tetrazole-based energetic materials.

Detailed Research Findings

The synthesis of this compound is typically achieved through the nitration of 5-amino-1-methyl-1H-tetrazole using 100% nitric acid. sciencemadness.org This reaction yields the corresponding nitrimino derivative, 1-methyl-5-(nitrimino)-1H-tetrazole. sciencemadness.org

Comprehensive characterization of this compound has been carried out using a variety of analytical techniques. These include vibrational spectroscopy (IR and Raman), multinuclear NMR spectroscopy (1H, 13C, 14N, and 15N), and mass spectrometry. sciencemadness.org The precise molecular structure in the solid state has been determined by single-crystal X-ray diffraction. sciencemadness.org

The thermal behavior and energetic properties of this compound have been a primary focus of investigation. Differential scanning calorimetry (DSC) has been employed to determine its decomposition temperature. sciencemadness.org Bomb calorimetry has been used to measure its heat of formation, a critical parameter for calculating energetic performance. sciencemadness.org

Calculations using specialized software like EXPLO5 have been performed to predict its detonation velocity and pressure, providing theoretical insights into its explosive power. sciencemadness.org Experimental sensitivity tests, such as the BAM drophammer and friction tester, have been conducted to assess its stability and handling safety. sciencemadness.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26621-42-1

Molecular Formula

C2H3N5O2

Molecular Weight

129.08 g/mol

IUPAC Name

1-methyl-5-nitrotetrazole

InChI

InChI=1S/C2H3N5O2/c1-6-2(7(8)9)3-4-5-6/h1H3

InChI Key

BRQHIYFWWHUEQK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1 Methyl 5 Nitro 1h Tetrazole

Direct Synthesis Routes to 1-Methyl-5-nitro-1H-tetrazole

The direct synthesis of this compound can be approached from two main starting points: the nitration of a methylated aminotetrazole precursor or the methylation of a pre-formed 5-nitrotetrazole ring.

Nitration of Precursor Aminotetrazoles

The nitration of aminotetrazoles is a common method for introducing the energetic nitro group. However, the direct nitration of 1-methyl-5-amino-1H-tetrazole typically leads to the formation of the N-nitro (nitrimino) isomer, 1-methyl-5-(nitrimino)-1H-tetrazole, rather than the C-nitro derivative. mdpi.comacs.orgsciencemadness.org The nitration of 5-amino-1-methyl-1H-tetrazole with 100% nitric acid (HNO₃) has been shown to produce 1-methyl-5-(nitrimino)-1H-tetrazole. mdpi.comacs.orgsciencemadness.orgacs.org

To obtain the C-nitro isomer, a more indirect approach starting from the amino group is required. This can be achieved through a Sandmeyer-type reaction. This process involves the diazotization of the amino group in 5-aminotetrazole (B145819) to form a highly reactive diazonium salt. nih.gov This intermediate can then undergo substitution with a nitro group source to yield 5-nitrotetrazole. nih.gov Subsequent methylation, as described in the following section, would then produce this compound.

Methylation of 5-Nitrotetrazoles

A more direct and common route to this compound is the methylation of 5-nitrotetrazole or its salts. nih.gov This method avoids the potential for isomeric impurities that can arise from the direct nitration of methylated aminotetrazoles. The alkylation of 5-nitrotetrazole sodium salt with dimethyl sulfate (B86663) has been demonstrated as a viable synthetic pathway. organic-chemistry.org

An improved procedure for the large-scale synthesis of ammonium (B1175870) 5-nitrotetrazolate has been developed, which can then be selectively alkylated. nih.gov For instance, ammonium 5-nitrotetrazolate can be alkylated with reagents like bromoacetonitrile, suggesting that similar reactions with methylating agents would yield this compound. nih.gov The methylation of 5-nitrotetrazole sodium salt can also be carried out under phase-transfer catalysis conditions.

General Synthetic Approaches to 5-Substituted 1H-Tetrazoles Relevant to this compound

While not direct syntheses of the final product, general methods for forming the 5-substituted tetrazole ring are crucial for accessing the necessary precursors.

[3+2] Cycloaddition Reactions with Azides and Nitriles

The [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a fundamental and widely used method for the synthesis of 5-substituted 1H-tetrazoles. acs.orgthieme-connect.com This reaction involves the 1,3-dipolar cycloaddition of an azide ion (or hydrazoic acid) to a nitrile. nih.govacs.org

In the context of synthesizing this compound, this would involve a multi-step process. First, a nitrile precursor containing the nitro group, such as nitroacetonitrile, would be required. The cycloaddition of an azide to this nitrile would form the 5-nitrotetrazole ring. Subsequent methylation would then lead to the target compound. Various catalysts, including zinc salts, can facilitate this reaction, and it can even be carried out in water. organic-chemistry.org

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), particularly the Ugi-azide reaction, offer an efficient pathway to highly substituted tetrazoles. acs.orgnih.gov The Ugi-azide four-component reaction involves an aldehyde, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) to produce 1,5-disubstituted tetrazoles. sciencemadness.orgrsc.org

To apply this to the synthesis of this compound, the components would need to be carefully selected. For instance, using methylamine (B109427) as the amine component would introduce the methyl group at the 1-position of the tetrazole ring. The isocyanide and aldehyde components would need to be chosen such that they could be converted to the nitro group in a subsequent step, or a nitro-containing aldehyde or isocyanide would need to be used. This approach allows for the rapid assembly of the core structure with the desired substitution pattern.

Functionalization and Derivatization for Enhanced Properties

The functionalization and derivatization of tetrazoles are key strategies for tuning their properties, particularly for energetic materials. A primary method for enhancing the properties of nitrotetrazoles is through the formation of energetic salts.

The 5-nitrotetrazolate anion can be combined with various nitrogen-rich cations, such as ammonium, hydrazinium, guanidinium (B1211019), and aminoguanidinium, to form a family of energetic salts. acs.org These salts often exhibit improved thermal stability and detonation performance compared to the parent compound. acs.orgnih.gov This strategy of salt formation could be applied to this compound to create a new class of energetic materials with tailored properties. The introduction of different cations allows for the fine-tuning of density, sensitivity, and energetic output.

Formation of Inorganic and Organic Salts (e.g., Alkali Salts, Guanidinium Salts)

The formation of salts is a fundamental derivatization strategy for tetrazoles, which are acidic compounds. The acidity of the tetrazole ring allows for the formation of a wide variety of both inorganic and organic salts.

Alkali Salts:

The synthesis of alkali salts of 1-methyl-5-nitriminotetrazole, a closely related derivative of this compound, has been reported. researchgate.netscispace.com These salts are often intermediates in the synthesis of other alkylated nitriminotetrazoles and have potential applications as coloring agents in pyrotechnics due to their high nitrogen content combined with the properties of the alkali metal cations. researchgate.netscispace.com The general approach to synthesizing these salts involves the deprotonation of the parent tetrazole with a suitable alkali metal base. The structures of the lithium, sodium, potassium, rubidium, and cesium salts of 1-methyl-5-nitriminotetrazole have been determined by single-crystal X-ray diffraction. researchgate.netscispace.com

Table 1: Crystal Structure Data for Alkali Salts of 1-Methyl-5-nitriminotetrazole researchgate.net

CompoundFormulaCrystal SystemSpace Group
Lithium salt (monohydrate)C₂H₅LiN₅O₃MonoclinicP2₁
Sodium saltC₂H₃N₅NaO₂MonoclinicP2₁/n
Potassium saltC₂H₃KN₅O₂MonoclinicP2₁/c
Rubidium saltC₂H₃N₅O₂RbMonoclinicP2₁/n
Cesium saltC₂H₃CsN₅O₂MonoclinicP2₁/n

Note: The data presented is for 1-methyl-5-nitriminotetrazole, a related compound, as specific data for this compound was not available in the searched literature.

Guanidinium Salts:

Guanidinium salts of nitrotetrazoles are of interest as energetic materials. While the direct synthesis of the guanidinium salt of this compound is not explicitly detailed in the provided search results, the synthesis of guanidinium 5-nitrotetrazolate has been described. rsc.orgacs.org This is typically achieved by reacting an aqueous solution of a soluble 5-nitrotetrazolate salt (like the sodium or ammonium salt) with a guanidinium salt, such as guanidinium chloride or nitrate (B79036). google.com This metathesis reaction leads to the precipitation of the desired guanidinium nitrotetrazolate salt. A similar strategy could conceptually be applied to prepare the guanidinium salt of this compound, provided the parent compound or a suitable salt precursor is available.

Introduction of Oxygen-Containing Groups (e.g., Nitratoalkyl Chains)

The introduction of oxygen-containing groups, particularly nitratoalkyl chains (-R-ONO₂), is a common strategy to increase the oxygen balance and energetic performance of explosive molecules. While the search results describe the synthesis of various derivatives of 5-nitrotetrazole, specific methodologies for the direct introduction of nitratoalkyl chains onto the this compound scaffold are not explicitly detailed. However, related research on other energetic polymers indicates that terminal ONO₂ groups can be introduced into polymer backbones containing tetrazole moieties through nitration processes. researchgate.netnih.gov For instance, an N-glycidyl-5-aminotetrazole homopolymer was nitrated to enrich the macromolecule with terminal ONO₂ groups and nitrate anions. nih.gov This suggests that if a suitable precursor of this compound bearing a reactive hydroxyl group on an alkyl substituent were synthesized, subsequent nitration could potentially yield a nitratoalkyl derivative.

Incorporation into Polymeric Structures

The incorporation of the this compound moiety into polymeric structures is a strategy to develop energetic polymers and binders for propellant and explosive formulations. While direct polymerization of this compound is not described in the search results, several approaches for creating polymers containing related tetrazole structures have been reported.

One approach involves the synthesis of monomers containing the tetrazole ring, followed by polymerization. For example, novel (bis-)1,5-disubstituted-1H-tetrazole-decorated monomers have been synthesized and subsequently polymerized via light-induced thiol-ene polymerization to yield polymers with molecular weights up to 62,000 g/mol . conicet.gov.ar Another example is the synthesis of 5-vinyl-1H-tetrazole, which can be used as a monomer to produce poly(5-vinyltetrazole). mdpi.com

A different strategy involves the modification of existing polymers. For instance, an N-glycidyl-5-aminotetrazole homopolymer was synthesized by the nucleophilic substitution of chlorine atoms in poly(epichlorohydrin)-butanediol with 5-aminotetrazole heterocycles. nih.gov This polymer was then nitrated to introduce nitro groups. nih.gov Copolymers of N-glycidyl-5-aminotetrazole and glycidyl (B131873) azide have also been synthesized. nih.gov These examples demonstrate the feasibility of incorporating tetrazole and nitrated tetrazole functionalities into polymeric backbones, suggesting that similar strategies could be explored for this compound.

Energetic coordination polymers based on 1,5-di(nitramino)tetrazole have also been synthesized through self-assembly processes, yielding bimetallic coordination polymers with high oxygen content and favorable detonation properties. nih.gov

N-Oxide Moiety Introduction

The introduction of an N-oxide moiety into a heterocyclic ring is a known method for enhancing the energetic properties and density of a compound. While the direct N-oxidation of this compound is not specifically described in the provided literature, the N-oxidation of the parent compound, 5-nitrotetrazole, has been successfully achieved. This process yields the first anionic tetrazole-2N-oxide through a mild aqueous oxidation of 5-nitrotetrazole using Oxone®. mdpi.com The protonated form of 5-nitrotetrazolate-2N-oxide has been identified as a hydroxytetrazole. mdpi.com This successful N-oxidation of the parent ring system suggests that a similar transformation could potentially be applied to this compound, which would result in a zwitterionic or cationic species, depending on the position of the N-oxide.

Synthesis of Aryl-Substituted Nitrotetrazoles

The synthesis of aryl-substituted nitrotetrazoles is an important area of research for creating new energetic materials and pharmacologically active compounds. Several methods for the synthesis of these derivatives have been reported.

One common approach is the [3+2] cycloaddition reaction between an aryl nitrile and an azide source. For example, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole has been synthesized by reacting 2-methyl-5-nitrobenzonitrile (B181607) with sodium azide and ammonium chloride in DMF. nih.govresearchgate.net

Another strategy involves the modification of a pre-formed tetrazole ring. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were synthesized starting from substituted aromatic amines. The key intermediate, ethyl 1-aryl-1H-tetrazole-5-carboxylate, was prepared via a microwave-assisted continuous operation process. nih.gov

Furthermore, one-pot sequential reactions of aryldiazonium salts with amidines, followed by treatment with iodine/potassium iodide under basic conditions, can provide 2,5-disubstituted tetrazoles in good yields. sci-hub.se This method has been used to synthesize various 2-aryl-2H-tetrazoles. sci-hub.se

A cascade one-pot synthesis for (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives has also been developed using a magnetic nanocomposite as a heterogeneous catalyst under microwave irradiation. This process involves a Knoevenagel condensation followed by a [3+2] cycloaddition. nih.gov

Table 2: Examples of Synthesized Aryl-Substituted Nitrotetrazoles and Related Compounds

Compound NameStarting MaterialsKey Reaction TypeReference
5-(2-Methyl-5-nitrophenyl)-1H-tetrazole2-Methyl-5-nitrobenzonitrile, NaN₃, NH₄Cl[3+2] Cycloaddition nih.govresearchgate.net
Ethyl 1-aryl-1H-tetrazole-5-carboxylates(E)-ethyl 2-chloro-2-(arylimino)acetates, NaN₃Cyclization nih.gov
2-Aryl-5-substituted-tetrazolesAryldiazonium salts, AmidinesOxidative Ring Closure sci-hub.se
(E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrilesAromatic aldehydes, Malononitrile, NaN₃Knoevenagel Condensation/[3+2] Cycloaddition nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 1 Methyl 5 Nitro 1h Tetrazole and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the structural properties of molecules.

The vibrational spectra of 1-Methyl-5-nitro-1H-tetrazole and its derivatives are characterized by specific absorption bands corresponding to the vibrations of their constituent functional groups. The nitration of 5-amino-1-methyl-1H-tetrazole results in 1-methyl-5-(nitrimino)-1H-tetrazole, which has been comprehensively characterized by vibrational spectroscopy. sciencemadness.org

Key vibrational modes include those associated with the tetrazole ring, the nitro group (NO₂), and the methyl group (CH₃). For instance, in sodium nitromethane, a related nitro compound, the C=N stretching vibration is observed in a specific region of the IR and Raman spectra. rsc.org The characteristic vibrations of the tetrazole ring are typically found in the range of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The N=N stretching vibration for a similar compound, 5-(benzylthio)-1H-tetrazole, is identified at 1329.03 cm⁻¹. pnrjournal.com

The table below summarizes the key vibrational frequencies for functional groups relevant to this compound and its derivatives.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)References
Nitro Group (NO₂)Asymmetric Stretch1560-1520
Nitro Group (NO₂)Symmetric Stretch1370-1330
Tetrazole RingRing Stretching1640-1340 & 1200-900 pnrjournal.com
N=NStretching~1330 pnrjournal.com
C-NStretching1200-1020
CH₃Asymmetric Stretch~2960
CH₃Symmetric Stretch~2870

Note: The exact positions of these bands can vary depending on the specific molecular environment and intermolecular interactions.

Vibrational spectroscopy is also instrumental in correlating spectral features with the structural properties of nitrotetrazoles and investigating the presence of tautomeric forms. nih.gov While this compound itself does not exhibit tautomerism due to the methyl group at the N1 position, related 1H-tetrazoles can exist in different tautomeric forms. researchgate.net For example, 5-mercapto-1-methyltetrazole (B193830) has been shown to exist predominantly in the 1-methyl-1,4-dihydro-5H-tetrazole-5-thione tautomeric form in the solid state and when isolated in an argon matrix. core.ac.uk

The position and intensity of vibrational bands can be sensitive to changes in molecular geometry, bond strengths, and electronic distribution, which differ between tautomers. Theoretical calculations, often performed in conjunction with experimental spectroscopy, can help to predict the vibrational spectra of different tautomers and thus aid in their identification. nih.gov For instance, in a study of 5-ethoxy-1-phenyl-1H-tetrazole, a combination of matrix isolation FT-IR spectroscopy and DFT calculations was used to identify the most stable conformer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

The structure of this compound and its derivatives has been unequivocally confirmed through the use of multinuclear NMR spectroscopy. sciencemadness.org ¹H and ¹³C NMR provide information on the hydrogen and carbon framework of the molecule, while ¹⁴N and ¹⁵N NMR offer direct insight into the electronic environment of the nitrogen-rich tetrazole ring and the nitro group. sciencemadness.orgnih.gov

For example, the nitration products of 5-amino-1H-tetrazole and its methyl derivatives have been extensively characterized using ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR spectroscopy. sciencemadness.org The chemical shifts observed in these spectra are highly sensitive to the electronic effects of the substituents on the tetrazole ring.

The following table provides typical NMR chemical shift ranges for the nuclei in this compound.

NucleusFunctional GroupTypical Chemical Shift (ppm)References
¹HCH₃3.5 - 4.5
¹³CCH₃30 - 40
¹³CC5 (of tetrazole ring)150 - 165
¹⁵NN1 (of tetrazole ring)-150 to -100 nih.gov
¹⁵NN2, N3 (of tetrazole ring)-20 to 20 nih.gov
¹⁵NN4 (of tetrazole ring)-50 to 0 nih.gov
¹⁵NNO₂0 to 50

Note: Chemical shifts are relative to a standard (e.g., TMS for ¹H and ¹³C) and can be influenced by solvent and temperature.

NMR spectroscopy is a particularly powerful tool for studying tautomerism in solution. encyclopedia.pubresearchgate.net Although this compound is not tautomeric, the study of related tetrazole derivatives by NMR provides valuable insights into the electronic and structural factors governing tautomeric equilibria. In cases where tautomers are in slow exchange on the NMR timescale, separate sets of signals are observed for each species, allowing for their individual characterization and quantification. encyclopedia.pubresearchgate.net For N-(α-aminoalkyl)tetrazoles, NMR studies have shown that they exist as a mixture of N1 and N2 tautomers in solution, with the equilibrium position being dependent on solvent polarity. nih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular weight of this compound (C₂H₃N₅O₂) is 129.08 g/mol . chemnet.com Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to study the fragmentation of tetrazole derivatives. lifesciencesite.comnih.gov

A characteristic fragmentation pathway for many tetrazoles involves the loss of a molecule of nitrogen (N₂). lifesciencesite.comnih.gov In the case of 5-substituted 1H-tetrazoles, positive ion ESI-MS often shows the elimination of HN₃, while negative ion mode can show the loss of N₂. lifesciencesite.com For 1,5-disubstituted tetrazoles, fragmentation can proceed through the extrusion of CHN₂ or N₃, or the elimination of N₂ or CHN. nih.gov The specific fragmentation pattern of this compound would be influenced by the presence of the nitro group, which can also participate in fragmentation processes. The mass spectrum of the parent compound, 1-methyl-1H-tetrazole, shows a molecular ion peak and various fragment ions. nist.gov

The table below outlines the expected key ions in the mass spectrum of this compound.

m/zIonDescription
129[M]⁺Molecular Ion
101[M - N₂]⁺Loss of nitrogen molecule
83[M - NO₂]⁺Loss of nitro group
55[C₂H₃N₂]⁺Fragment from ring cleavage

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for determining the molecular structure, crystal packing, and intermolecular interactions, which are crucial for understanding the properties of energetic materials like this compound and its derivatives.

Determination of Molecular Conformation and Crystal Packing

The conformation of a molecule and the way it packs in the crystal lattice significantly influence its density, stability, and energetic performance. In the case of tetrazole derivatives, the planarity of the tetrazole ring is a key feature.

For instance, in the structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the tetrazole ring is nearly planar. nih.gov However, the dihedral angle between the tetrazole ring and the attached phenyl ring is 45.7(2)°, indicating a significant twist between the two ring systems. nih.gov This twisting is a common feature in such compounds, driven by the steric hindrance between the substituents on the rings. nih.gov

The crystal packing in derivatives of this compound is often dense, a desirable characteristic for energetic materials. The arrangement of molecules in the solid state is governed by a combination of factors including molecular shape and intermolecular forces. In many energetic tetrazole derivatives, the molecules pack in a way that maximizes density, which is often a contributing factor to their high detonation performance. sciencemadness.org

The crystal structure of 1-methyl-5-nitroimidazole, a related nitro-substituted heterocyclic compound, reveals that the nitro group is twisted out of the plane of the imidazole (B134444) ring by a dihedral angle of 5.60(2)°. nih.gov This slight twist is attributed to the interaction between the methyl and nitro groups. nih.gov Such subtle conformational details, revealed by SCXRD, are vital for a comprehensive understanding of the molecule's solid-state behavior.

Below is a table summarizing crystallographic data for a related compound, 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole.

Crystallographic Data for 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole nih.gov
ParameterValue
Chemical FormulaC8H7N5O2
Molecular Weight205.19 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.9057 (10)
b (Å)16.938 (3)
c (Å)11.463 (2)
β (°)98.65 (3)
Volume (Å3)941.7 (3)
Z4
Density (calculated)1.448 Mg/m3

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are the forces that hold molecules together in a crystal. In tetrazole derivatives, hydrogen bonding and π-π stacking are particularly important. These interactions play a crucial role in the stability and sensitivity of energetic materials.

Hydrogen bonds, especially those involving the nitrogen atoms of the tetrazole ring and oxygen atoms of the nitro group, are prevalent in the crystal structures of these compounds. nih.gov For example, in the crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked into chains by N—H···N hydrogen bonds. nih.gov Similarly, in the crystal of bis[(1H-tetrazol-5-yl)methyl]nitramide, a complex network of N—H···N and C—H···O hydrogen bonds contributes to the formation of a three-dimensional structure. nih.gov

The following table details the hydrogen bond geometry in 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole.

Hydrogen-bond geometry (Å, °) for 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole nih.gov
D—H···AD—HH···AD···AD—H···A
N1—H1···N4i0.861.982.775 (4)154

Symmetry code: (i) x-1, y, z

Structural Characterization of Salts and Co-crystals

The formation of salts and co-crystals is a common strategy to tailor the properties of energetic materials. By combining an energetic molecule with a suitable counter-ion or co-former, it is possible to modify properties such as density, thermal stability, and sensitivity. SCXRD is essential for unequivocally determining the structure of these multi-component systems.

In the case of energetic salts of tetrazole derivatives, the crystal structure reveals how the cations and anions are arranged and interact. For instance, in the triaminoguanidinium salt of a nitramide-substituted tetrazole, the crystal structure is stabilized by a dense network of N—H···N and N—H···O hydrogen bonds between the cation and the anion. nih.gov The ammonium (B1175870) salt of the same parent compound also shows extensive hydrogen bonding involving the ammonium cation, the tetrazole anion, and water molecules of crystallization. nih.gov

The formation of these salts can lead to significant changes in the crystal packing and intermolecular interactions compared to the neutral parent compound. These structural modifications are directly responsible for the altered physicochemical properties of the resulting energetic material. The study of such salts is a vibrant area of research in the field of energetic materials, with the goal of developing new compounds with superior performance and safety characteristics. rsc.orgresearchgate.net

High-Pressure Spectroscopic and X-ray Diffraction Studies of Tetrazole Derivatives

High-pressure studies provide valuable insights into the behavior of materials under extreme conditions, which is particularly relevant for understanding the initiation and detonation of energetic materials. By subjecting a sample to high pressures, it is possible to induce phase transitions, changes in bonding, and ultimately, chemical reactions.

High-pressure X-ray diffraction is used to study the structural changes that occur in a material as a function of pressure. For tetrazole derivatives, these studies can reveal pressure-induced phase transitions to denser, more stable crystalline forms. For example, 1H-tetrazole has been shown to undergo a phase transition at approximately 3 GPa. nih.gov Such phase transitions can have a significant impact on the sensitivity and performance of an energetic material.

High-pressure spectroscopic techniques, such as Raman and infrared spectroscopy, are complementary to X-ray diffraction. They provide information about the vibrational modes of a molecule, which are sensitive to changes in the chemical environment and bonding. By monitoring the changes in the vibrational spectra with increasing pressure, it is possible to gain a deeper understanding of the molecular-level response to compression. These studies can help to identify the onset of chemical reactions and the formation of new, more stable species under high-pressure conditions. The insights gained from high-pressure studies are crucial for developing models that can predict the behavior of energetic materials under the extreme conditions of detonation.

Theoretical and Computational Investigations of 1 Methyl 5 Nitro 1h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-methyl-5-nitro-1H-tetrazole at the atomic level. These computational techniques allow for the prediction and analysis of various molecular features that are often difficult to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and optimizing the geometry of molecules. For compounds similar to this compound, DFT calculations, often using functionals like B3LYP and PBE with various basis sets, are employed to determine stable molecular conformations. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related nitro-substituted tetrazole derivatives, the dihedral angle between the tetrazole and an attached phenyl ring has been shown to significantly influence the molecular conformation. nih.govresearchgate.netnih.gov

The electronic structure analysis via DFT can reveal the distribution of electron density within the molecule. This is crucial for understanding the reactivity and properties of the compound. The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic environment of the tetrazole ring.

Ab Initio Methods for Electronic Energies and Lattice Enthalpy Approximations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized to calculate accurate electronic energies. For related azole compounds, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory with extensive basis sets (e.g., CCSD(T)/6-311G**) are used to obtain precise energy values. nih.gov These calculations are crucial for determining the stability of different isomers and tautomers.

Lattice enthalpy, a measure of the energy required to separate the ions in a crystal lattice, can be approximated using computational methods. For ionic derivatives of similar tetrazoles, these calculations help in understanding the stability of the crystalline form. researchgate.net

Analysis of Molecular Orbitals and Electrostatic Potentials

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity of a molecule. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic attacks. nih.gov In a molecule like this compound, the MESP would likely show negative potential (red regions) around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group, indicating their nucleophilic character. nih.govnih.gov Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the methyl group. nih.gov

Computational Studies on Aromaticity Indices (e.g., HOMA Model)

Table 1: Aromaticity Indices (HOMA) for Related Heterocyclic Systems

Compound/RingHOMA ValueAromaticity
Benzene (Reference)~1Aromatic
Triazole Ring in 1H-azide IsomerHighAromatic
Triazole Ring in 2H-azide IsomerLower than 1HLess Aromatic
Tetrazole Ring in Isomerized ProductHighAromatic

This table is illustrative and based on general findings for related azole compounds. Specific HOMA values for this compound would require dedicated calculations.

Tautomerism and Isomerism Studies

Tautomerism and isomerism are important aspects of the chemistry of tetrazoles, influencing their physical and chemical properties.

Gas-Phase and Solution-Phase Tautomeric Equilibria

Tetrazoles can exist in different tautomeric forms depending on the position of the proton on the ring nitrogens. For unsubstituted and 5-substituted tetrazoles, the 1H- and 2H-tautomers are the most common. acs.orgresearchgate.net Theoretical studies on related systems, such as 5-aminotetrazole (B145819), have investigated the relative stabilities of various tautomers in the gas phase. nih.gov These studies often show that the 2H-tautomer is energetically preferred. nih.gov

The equilibrium between tautomers can be influenced by the solvent. acs.org Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to study these equilibria in solution. The relative energies of tautomers can shift significantly from the gas phase to a solution environment.

For this compound, the presence of the methyl group at the N1 position prevents the typical 1H/2H tautomerism involving a proton shift. However, other forms of isomerism, such as those involving the nitro group, could potentially be explored computationally.

Reaction Pathways and Mechanistic Studies

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of nitrotetrazoles is a key area of study due to their application as energetic materials. The process typically involves the fragmentation of the tetrazole ring, leading to the formation of stable gaseous products.

Theoretical and experimental studies on tetrazole derivatives indicate two primary pathways for thermal decomposition, distinguished by the initial gaseous product: hydrazoic acid (HN₃) or molecular nitrogen (N₂).

For 1,5-disubstituted tetrazoles like 1-methyl-5-nitro-1H-tetrazole, the decomposition is believed to primarily proceed through a mechanism that leads to the formation of a nitrene intermediate. However, studies on the parent compound, 5-nitro-1H-tetrazole, suggest that the dominant thermal decomposition pathway involves the direct rupture of the N(1)-N(2) bond in the tetrazole ring. This bond cleavage is considered to have the lowest energy barrier and is the main contributor to the release of molecular nitrogen (N₂).

Another potential, though less favored, pathway involves the breaking of the N(4)-C(5) bond, which has a significantly higher activation energy. A third pathway involving proton transfer has also been considered for the unsubstituted 5-nitrotetrazole, but the methylation at the N-1 position in this compound alters this possibility. The arrangement of substituents is a determining factor; asymmetric placement can favor HN₃ production, while symmetrical substitution tends to lead to N₂ formation. nih.govdiva-portal.org

The decomposition of related energetic materials containing nitro groups also shows the release of nitrogen oxides (NO, NO₂) and other species like carbon monoxide and water upon thermal decomposition. mdpi.comnih.gov

The rate at which heat is applied to an energetic material can significantly affect its decomposition kinetics and mechanism. diva-portal.org For many energetic compounds, including those with nitrate (B79036) esters and other nitrogen-rich heterocycles, an increase in the heating rate leads to an increase in the decomposition temperature. nist.gov

Studies on related energetic materials under very high heating rates (e.g., 10⁵–10⁶ K/s) have revealed that different reaction pathways can be favored compared to slower heating conditions. nih.gov At slower heating rates, decomposition may proceed through multiple stages, sometimes involving sublimation followed by gas-phase decomposition. mdpi.com In contrast, rapid heating can lead to a more direct and often more violent decomposition. For some complex heterocyclic compounds, slow heating allows for the formation of inhibiting products like hydrogen cyanide (HCN) and cyanogen (B1215507) (C₂N₂), while faster heating rates can alter the product distribution. mdpi.com

The kinetic parameters of decomposition, such as activation energy and the pre-exponential factor, are also influenced by the heating rate. Isoconversional kinetic analysis is often employed to understand these complex relationships. scispace.commdpi.com

Table 1: Effect of Heating Rate on Decomposition Characteristics of Energetic Materials

PropertyObservationRelevant Compounds
Decomposition Temperature Increases with increasing heating rate. diva-portal.orgnist.govNitrocellulose, 5-Aminotetrazole (B145819)
Reaction Pathway Can shift between different mechanisms (e.g., low vs. high temperature pathways). nih.govAminotetrazole Salts
Product Distribution The relative amounts of gaseous products can change. mdpi.comAzolotetrazines
Kinetic Parameters Activation energy can appear to change with heating rate, reflecting complex multi-step processes. scispace.comNTO (3-nitro-1,2,4-triazol-5-one)

Photochemical Reaction Pathways

The absorption of ultraviolet (UV) light can induce electronic transitions in the this compound molecule, leading to ring cleavage and the formation of various photoproducts. The photochemistry of tetrazoles is complex and can result in a diversity of products depending on the molecular structure and experimental conditions. researchgate.net

Upon UV irradiation, tetrazole derivatives undergo cleavage of the heterocyclic ring. researchgate.net For substituted tetrazoles, the specific bond scission and subsequent rearrangement are highly dependent on the nature and position of the substituents.

In studies of 1-methyl-5-aminotetrazole (B134227), a structurally related compound, UV excitation leads to the formation of an intermediate diazirine, which then converts to 1-amino-3-methylcarbodiimide. A key finding is that the position of the methyl group dictates the subsequent reaction pathways. The 1-methyl isomer (analogous to this compound in terms of methyl position) is observed to form an amino cyanamide, a pathway not seen for the 2-methyl isomer. cdnsciencepub.com This highlights the profound influence of the substituent position on the photochemical outcome.

For other tetrazole derivatives, such as 1-phenyl-4-allyl-tetrazol-5-one, photolysis can lead to products like pyrimidinones, isocyanates, and anilines, with the product distribution being sensitive to the solvent used. researchgate.net The photolysis of nitroaromatic compounds in general can produce hydroxylated and further oxidized species. researchgate.net

A common feature in the photochemistry of tetrazoles is the elimination of a molecule of nitrogen (N₂). researchgate.net This process, known as photoextrusion, is a key step in many of the observed reaction pathways.

For example, the photolysis of 5-mercapto-1-methyltetrazole (B193830) results in the photo-induced elimination of molecular nitrogen to form a diazirine derivative. researchgate.net In other cases, such as with 1-phenyl-4-allyl-tetrazol-5-one, the photoextrusion of N₂ is a concerted step that leads to the formation of a triplet biradical intermediate, which then undergoes further reactions. researchgate.net The clean photoconversion of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones to carbodiimides also proceeds through the expulsion of dinitrogen, forming a biradical intermediate. nih.gov

Influence of Substituents and Structural Modifications on Reactivity

The stability and reactivity of the tetrazole ring are significantly modulated by the electronic properties and positions of its substituents. researchgate.netcdnsciencepub.com

The introduction of a methyl group (-CH₃) and a nitro group (-NO₂) at the N-1 and C-5 positions, respectively, has a pronounced effect on the electronic structure and, consequently, the chemical behavior of the tetrazole ring. The nitro group is a strong electron-withdrawing group, which generally increases the thermal stability of energetic compounds but can also make the ring more susceptible to certain types of reactions. cdnsciencepub.com Conversely, the methyl group is electron-donating.

Theoretical studies have shown that electron-withdrawing groups can increase the aromaticity and stability of the tetrazole ring, while electron-donating groups may weaken it. cdnsciencepub.comcdnsciencepub.com The position of these substituents is also crucial. For instance, the thermal stability of nitrotriazoles and nitrotetrazoles can differ significantly between isomers where the only difference is the position of the substituents. The decomposition temperature of this compound is distinct from its 2-methyl isomer. mdpi.com

The photochemical pathways are also highly sensitive to substituent placement. As noted earlier, the photochemical behavior of 1-methyl-5-aminotetrazole differs markedly from its 2-methyl counterpart, with different products being formed due to the distinct electronic environments created by the methyl group's location. cdnsciencepub.com This demonstrates that even a subtle structural modification can open or close specific reaction channels.

Coordination Chemistry of 1 Methyl 5 Nitro 1h Tetrazole Ligands

Coordination Modes and Metal Ion Interactions

1-Methyl-5-nitro-1H-tetrazole and similar tetrazole-based ligands can coordinate to metal ions in several ways, primarily through the nitrogen atoms of the tetrazole ring. The specific coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion present in the reaction, and the steric and electronic properties of the ligand itself.

Tetrazole derivatives are known for their ability to act as versatile ligands in coordination chemistry, capable of binding to metal ions through multiple coordination modes. This versatility allows for the construction of novel metal-organic frameworks (MOFs). researchgate.net The coordination can occur in a monodentate fashion, where one nitrogen atom of the tetrazole ring binds to the metal center. Bidentate coordination is also common, involving two nitrogen atoms from the same ligand, which can lead to the formation of chelate rings. Furthermore, tetrazole ligands can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or extended coordination polymers.

For instance, studies on 1-methyl-5H-tetrazole (a related compound) have shown its ability to form a wide array of complexes with various transition metals, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Ag(I). rsc.org The resulting structures are significantly influenced by the choice of metal and the accompanying anion (e.g., chloride, nitrate (B79036), perchlorate). rsc.org This highlights the tunability of the resulting coordination compounds.

In the case of 1-methyl-5-thiotetrazole, a derivative where the nitro group is replaced by a thiol group, coordination can occur through both the nitrogen and sulfur atoms. This dual-coordination capability leads to even more diverse structural possibilities, including monodentate coordination through the sulfur atom and bidentate coordination involving both a nitrogen and the sulfur atom. This flexibility is crucial in the design of complex architectures.

The interaction between the metal ion and the ligand is a classic Lewis acid-base interaction, where the electron-rich nitrogen atoms of the tetrazole ring donate electron density to the electron-deficient metal ion. The strength and nature of this bond are dependent on the hard and soft acid-base (HSAB) properties of the interacting species.

A series of 31 new complexes based on 1-methyl-5H-tetrazole (MTZ) as the ligand were prepared with seven different metals and six different anions to tune their properties. rsc.org The table below summarizes some of the metals and anions used in the study of MTZ complexes. rsc.org

Metal IonsAnions
Mn(II)Chloride
Fe(II)Nitrate
Co(II)Perchlorate
Ni(II)Cyanodinitromethanide
Cu(II)Picrate
Zn(II)Styphnate
Ag(I)

Design and Construction of Novel Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tunability of both the metal component and the organic linker allows for the systematic design of MOFs with desired pore sizes, shapes, and functionalities. Tetrazole derivatives, including this compound, are attractive candidates for use as organic linkers in the construction of MOFs due to their strong coordinating ability and the potential for creating high-energy materials or materials with interesting catalytic or sorption properties. researchgate.netresearchgate.net

The design of MOFs is a process that can be systematically approached by changing the organic linker or the connectivity of the inorganic part. researchgate.net This tunability is a key feature that distinguishes MOFs from traditional porous materials like zeolites and activated carbons. researchgate.net The goal is often to create materials with high porosity and specific surface functionalities for applications such as gas storage, separation, and catalysis. energy.govrsc.orgusf.edu

The construction of MOFs typically involves the self-assembly of metal ions and organic linkers under suitable reaction conditions, often solvothermal synthesis. The choice of solvent, temperature, and reactant concentrations can significantly influence the final structure and properties of the MOF. High-throughput methods have been employed to accelerate the discovery of new MOFs by systematically varying these reaction parameters. researchgate.net

While specific examples of MOFs constructed solely from this compound are not extensively detailed in the provided search results, the general principles of MOF design and the known coordination chemistry of related tetrazoles strongly suggest its potential as a valuable building block in this area. researchgate.net The presence of the nitro group could impart specific energetic or electronic properties to the resulting framework.

The development of MOFs can be categorized into several areas, including rigid frameworks, flexible/dynamic frameworks, surface-functionalized frameworks, and frameworks with open metal sites. researchgate.net The latter is particularly interesting for applications in catalysis and gas separation, as the open metal sites can act as active centers for chemical reactions or selective adsorption. researchgate.net

Quantum-Chemical Calculations of Ligand Basicity and Electronic Structure in Complexes

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules and their interactions. cuny.edutaylorfrancis.com These methods can be used to calculate a variety of parameters that provide insight into the basicity of a ligand and the electronic structure of its metal complexes.

For tetrazole derivatives, quantum-chemical calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), ionization potential, electron affinity, and Mulliken atomic charges. taylorfrancis.com The HOMO energy is related to the ability of a molecule to donate electrons, and thus can be an indicator of its basicity. A higher HOMO energy generally corresponds to a stronger electron-donating ability. The LUMO energy relates to the ability to accept electrons.

The distribution of atomic charges, such as Mulliken charges, can reveal which atoms in the ligand are the most likely sites for coordination to a metal ion. For tetrazoles, these calculations typically show a concentration of negative charge on the nitrogen atoms, confirming their role as the primary donor sites. taylorfrancis.com

In the context of metal complexes, quantum-chemical calculations can be used to optimize the geometry of the complex, calculate bond energies, and analyze the nature of the metal-ligand bond. cuny.edu This can help to understand the stability of different coordination modes and predict the most favorable structures.

For example, a study on various tetrazole derivatives used DFT calculations to investigate their potential as corrosion inhibitors, which is related to their ability to coordinate to metal surfaces. taylorfrancis.com The calculated quantum chemical parameters were correlated with the inhibition efficiency. taylorfrancis.com Similar computational approaches can be applied to the study of this compound to understand its basicity and how its electronic structure is perturbed upon coordination to a metal ion. These calculations can also be used to predict the properties of yet-to-be-synthesized complexes and MOFs. researchgate.net

The table below shows some of the key quantum chemical parameters that are often calculated to understand the electronic properties of ligands like tetrazole derivatives. taylorfrancis.com

Quantum Chemical Parameter Significance
EHOMO (Highest Occupied Molecular Orbital Energy)Relates to the ability to donate electrons (basicity).
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Relates to the ability to accept electrons.
ΔE (Energy Gap)Indicates chemical reactivity and stability.
Mulliken Atomic ChargesShows the distribution of electron density and likely coordination sites.
Chemical Potential (μ)Related to the escaping tendency of electrons from an equilibrium system.
Hardness (η) and Softness (σ)Measures the resistance to change in electron configuration.

Advanced Characterization of Energetic Behavior of 1 Methyl 5 Nitro 1h Tetrazole

The energetic properties of 1-Methyl-5-nitro-1H-tetrazole and its related compounds are a subject of significant research interest. The characterization of these materials involves a multi-faceted approach to determine their performance, stability, and sensitivity, which are critical for assessing their potential applications as energetic materials.

Comparative Studies and Structure Property Relationships

Comparison with Other Nitrated Tetrazoles and Azoles

The family of nitrated azoles, particularly nitrated tetrazoles, provides a rich landscape for understanding the factors that govern the energetic properties of these materials. The high nitrogen content of the tetrazole ring, combined with the energy-rich nitro group, makes these compounds a focal point in the research of high-energy-density materials (HEDMs). at.uaresearchgate.net

The placement of the methyl group on the tetrazole ring in methyl-5-nitrotetrazole results in two regioisomers: 1-methyl-5-nitro-1H-tetrazole and 2-methyl-5-nitro-2H-tetrazole. Despite being isomers, they exhibit markedly different thermal and explosive properties. dtic.mil The synthesis of these isomers can be achieved from tetrazol-5-amine monohydrate. sciencemadness.org While both can be prepared from this precursor, the synthetic routes and purification methods differ, with the methylation of sodium 5-nitrotetrazole dihydrate being a preferable route for the 2-methyl isomer. sciencemadness.org

Table 1: Comparative Properties of this compound and 2-methyl-5-nitro-1H-tetrazole

PropertyThis compound2-methyl-5-nitro-1H-tetrazoleReference
Explosive Nature Difficult to initiate by hot wire, low power outputExhibits properties of both primary and secondary explosives dtic.mil
Mechanical Sensitivity Similar to the 2-methyl isomerComparable to primary explosives dtic.mil

The position of the nitro group on the azole ring is a critical determinant of the energetic properties of the compound. In the case of this compound, the nitro group is located at the 5-position of the tetrazole ring. This positioning, in conjunction with the methyl group at the 1-position, dictates the electronic distribution and stability of the molecule. The introduction of nitro groups generally enhances the density and detonation performance of azole-based energetic materials. at.uamdpi.com The positioning of the nitro group can also influence the planarity of the molecule, which in turn affects crystal packing and intermolecular interactions. rsc.org For instance, in some triazole-tetrazole systems, the positioning of the nitro group can disrupt the planar characteristics of the molecule due to steric hindrance. rsc.org

Quantitative Structure-Property Relationships (QSPR) in Energetic Materials

Quantitative Structure-Property Relationship (QSPR) models are valuable tools in the field of energetic materials for predicting properties and guiding the design of new compounds. nih.gov These models establish a mathematical relationship between the molecular structure and a specific property, such as thermal stability or detonation velocity. researchgate.net For nitrogen-rich explosives, computational methods like Density Functional Theory (DFT) are employed to calculate properties such as heats of formation, which are then used to estimate detonation parameters. nih.gov

While specific QSPR studies exclusively focused on this compound are not extensively documented in the public domain, the principles of QSPR are broadly applied to nitrated azoles. These studies often consider various molecular descriptors to build their models. The development of reliable QSPR models can accelerate the discovery of new energetic materials with desired performance and safety characteristics. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.